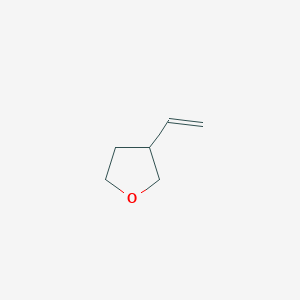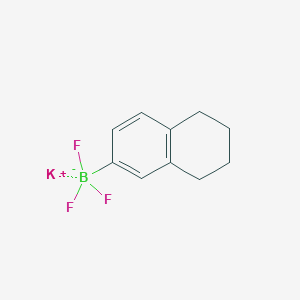
Potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide is an organoboron compound with the molecular formula C10H10BF3K. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired potassium organotrifluoroborate salt .
Industrial Production Methods
On an industrial scale, the production of potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts in Suzuki-Miyaura reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide has several applications in scientific research:
作用機序
The mechanism of action of potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.
Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The final step involves the reductive elimination of the palladium complex, forming the desired biaryl product and regenerating the palladium(0) catalyst.
類似化合物との比較
Similar Compounds
Potassium trifluoro(naphthalen-2-yl)boranuide: This compound is similar in structure but lacks the tetrahydro component, making it less versatile in certain reactions.
Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide: This compound contains a methoxy group, which can influence its reactivity and applications.
Uniqueness
Potassium trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide is unique due to its tetrahydronaphthalenyl group, which provides additional stability and reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
特性
分子式 |
C10H11BF3K |
|---|---|
分子量 |
238.10 g/mol |
IUPAC名 |
potassium;trifluoro(5,6,7,8-tetrahydronaphthalen-2-yl)boranuide |
InChI |
InChI=1S/C10H11BF3.K/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4H2;/q-1;+1 |
InChIキー |
GFOAZQPAIMNCOO-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CC2=C(CCCC2)C=C1)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
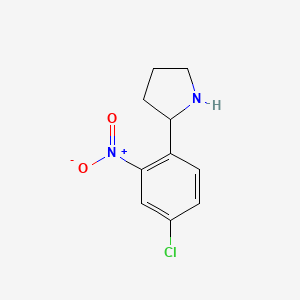
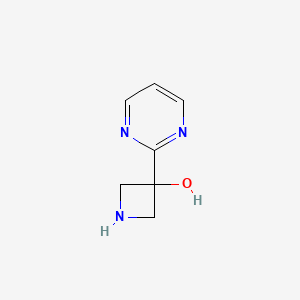
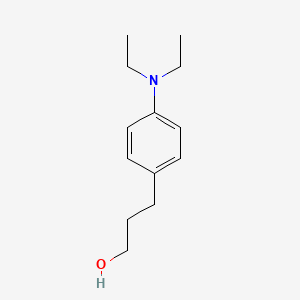
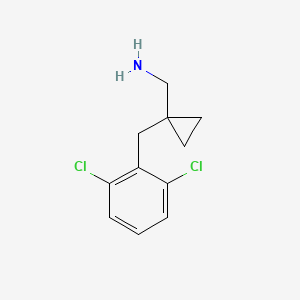

![7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13561338.png)


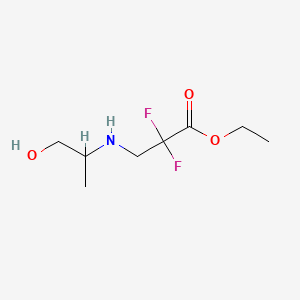
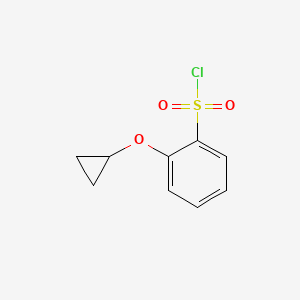

![tert-butyl(1R,3R,5S)-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate,exo](/img/structure/B13561363.png)
